N,O-二乙酰酪胺

描述

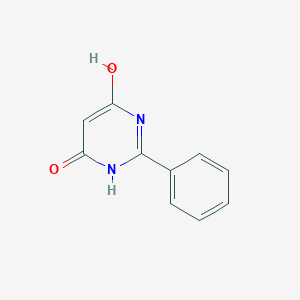

N,O-二乙酰酪胺是一种从放线菌属真菌Pseudonocardia endophytica VUK-10中分离得到的化合物。它对革兰氏阳性菌和革兰氏阴性菌以及真菌均具有抗菌活性。 此外,它还对包括MDA-MB-231、HeLa、MCF-7和OAW-42细胞在内的多种癌细胞系表现出细胞毒性 .

科学研究应用

N,O-二乙酰酪胺有几种科学研究应用:

化学: 它被用作合成其他生物活性化合物的先驱。

生物学: 由于其抗菌和抗真菌特性,它用作研究细菌和真菌感染的工具。

医学: 它对癌细胞的细胞毒性使其成为抗癌药物开发的潜在候选者。

工业: 它用于开发用于各种应用的抗菌剂

作用机理

N,O-二乙酰酪胺通过与细胞靶点和途径相互作用发挥作用。它诱导儿茶酚胺的释放,儿茶酚胺是参与各种生理过程的神经递质。这种相互作用导致抗菌和抗真菌活性,以及对癌细胞的细胞毒性作用。 所涉及的确切分子靶点和途径仍在研究中 .

作用机制

Target of Action

N,O-Diacetyltyramine exhibits both antibacterial activity and cytotoxicity . It has been found to be active against a panel of bacteria, including both Gram-positive and Gram-negative strains, as well as fungi . Additionally, it demonstrates cytotoxicity towards certain cancer cells, including MDA-MB-231, HeLa, MCF-7, and OAW-42 cells .

Mode of Action

Its antibacterial and antifungal activities suggest that it may interact with bacterial and fungal cells in a way that inhibits their growth or survival . Its cytotoxicity towards certain cancer cells indicates that it may interfere with cellular processes that are essential for the survival and proliferation of these cells .

Biochemical Pathways

Given its antibacterial, antifungal, and cytotoxic activities, it is likely that it impacts multiple pathways related to cell growth, survival, and proliferation .

Pharmacokinetics

It is known that the compound can be isolated from the actinomycete pseudonocardia endophytica vuk-10 , suggesting that it may be produced and metabolized by certain microorganisms.

Result of Action

The result of N,O-Diacetyltyramine’s action is the inhibition of growth and survival of certain bacteria, fungi, and cancer cells . This suggests that it may have potential applications in the treatment of infections caused by these microorganisms, as well as in the treatment of certain types of cancer .

Action Environment

The action of N,O-Diacetyltyramine may be influenced by various environmental factors. For instance, the presence of other microorganisms, the pH of the environment, and the availability of nutrients may all affect the production, activity, and stability of the compound . .

生化分析

Biochemical Properties

N,O-Diacetyltyramine has been found to be active against a panel of 13 bacteria and a panel of nine fungi . It is also cytotoxic to MDA-MB-231, HeLa, MCF-7, and OAW42 cancer cells . The compound interacts with these cells and biomolecules, influencing their functions and activities.

Cellular Effects

N,O-Diacetyltyramine has been shown to have significant effects on various types of cells. It is cytotoxic to MDA-MB-231, HeLa, MCF-7, and OAW42 cancer cells . The compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has diverse biological activities and can influence a multitude of physiological mechanisms .

Dosage Effects in Animal Models

It is known that the compound has diverse biological activities and can influence a multitude of physiological mechanisms .

Metabolic Pathways

It is known that the compound has diverse biological activities and can influence a multitude of physiological mechanisms .

Transport and Distribution

It is known that the compound has diverse biological activities and can influence a multitude of physiological mechanisms .

Subcellular Localization

It is known that the compound has diverse biological activities and can influence a multitude of physiological mechanisms .

准备方法

合成路线和反应条件

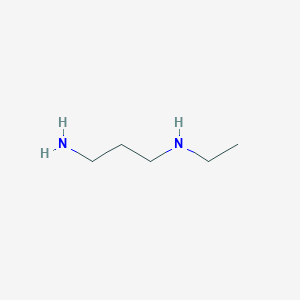

N,O-二乙酰酪胺可以通过酪胺的乙酰化合成。该反应涉及在碱(如吡啶)存在下使用乙酸酐。 反应通常在室温下进行,产物通过重结晶纯化 .

工业生产方法

N,O-二乙酰酪胺的工业生产涉及Pseudonocardia endophytica VUK-10的发酵。 然后使用有机溶剂从发酵液中提取该化合物,然后通过色谱技术进行纯化 .

化学反应分析

反应类型

N,O-二乙酰酪胺会经历各种化学反应,包括:

氧化: 它可以被氧化形成相应的醌类。

还原: 还原反应可以将其转化回酪胺。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化锂铝或硼氢化钠之类的还原剂。

主要产物

氧化: 醌类和其他氧化衍生物。

还原: 酪胺及其衍生物。

相似化合物的比较

类似化合物

酪胺: 一种从氨基酸酪氨酸衍生的天然存在的单胺化合物。

N-甲基酪胺: 酪胺的甲基化衍生物。

N,N-二甲基酪胺(霍登宁): 酪胺的另一种甲基化衍生物。

N,N,N-三甲基酪胺(坎迪辛): 酪胺的三甲基化衍生物 .

独特性

N,O-二乙酰酪胺的独特之处在于其双乙酰化,与母体化合物酪胺相比,它增强了其抗菌、抗真菌和细胞毒性特性。 这种修饰还影响了其溶解度和稳定性,使其成为各种科学和工业应用的宝贵化合物 .

属性

IUPAC Name |

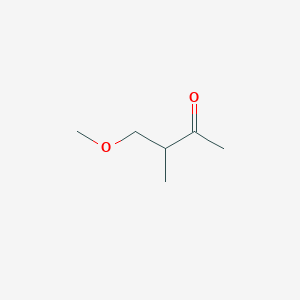

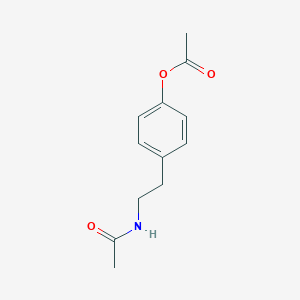

[4-(2-acetamidoethyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9(14)13-8-7-11-3-5-12(6-4-11)16-10(2)15/h3-6H,7-8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDRBPVTMKQIBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=C(C=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341966 | |

| Record name | N-(4-acetoxyphenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14383-56-3 | |

| Record name | N-(4-acetoxyphenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of isolating this compound from a mangrove ecosystem?

A2: Mangrove ecosystems are known for their rich biodiversity and are a promising source of novel bioactive compounds. [] The isolation of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- from a mangrove-derived Pseudonocardia species underscores the underexplored potential of these environments for discovering new drug leads, particularly for tackling challenges like antimicrobial resistance and cancer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。